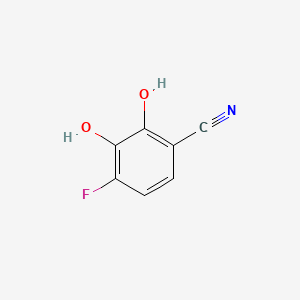

4-Fluoro-2,3-dihydroxybenzonitrile

Description

4-Fluoro-2,3-dihydroxybenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with hydroxyl groups at positions 2 and 3 and a fluorine atom at position 2. Its molecular formula is C₇H₃FNO₂, with a molecular weight of 155.11 g/mol.

The hydroxyl groups enhance water solubility and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions). The fluorine atom contributes to metabolic stability and lipophilicity, a feature exploited in drug design .

Properties

CAS No. |

186590-09-0 |

|---|---|

Molecular Formula |

C7H4FNO2 |

Molecular Weight |

153.112 |

IUPAC Name |

4-fluoro-2,3-dihydroxybenzonitrile |

InChI |

InChI=1S/C7H4FNO2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2,10-11H |

InChI Key |

JLPFNWOPTVOKLF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C#N)O)O)F |

Synonyms |

Benzonitrile, 4-fluoro-2,3-dihydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7)

- Molecular Formula: C₉H₇F₂NO

- Molecular Weight : 183.16 g/mol

- Key Features :

4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS 618098-72-9)

- Molecular Formula : C₁₇H₁₃FN₂O₂

- Molecular Weight : 296.30 g/mol

- Key Features: Incorporates a benzoxazinone heterocycle and methyl group, increasing steric bulk. Potential pharmaceutical applications (e.g., CNS-targeting agents) due to structural complexity .

Physicochemical Properties

| Property | 4-Fluoro-2,3-dihydroxybenzonitrile | 4-Ethoxy-2,3-difluorobenzonitrile | 4-[(6-Fluoro-2-methyl-3-oxo-benzoxazin-4-yl)methyl]benzonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 155.11 | 183.16 | 296.30 |

| Functional Groups | -OH, -CN, -F | -OCH₂CH₃, -F, -CN | -CN, -F, benzoxazinone, -CH₃ |

| Solubility | High (polar solvents) | Moderate (organic solvents) | Low (lipophilic solvents) |

| Density (g/cm³) | ~1.4 (estimated) | 1.2 ± 0.1 | N/A |

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The nitrile group in all three compounds enables conversion to amines or carboxylic acids, critical in drug synthesis .

- Material Science : 4-Ethoxy-2,3-difluorobenzonitrile is prioritized in liquid crystal displays (LCDs) due to its thermal stability .

- Biological Studies : Fluorine in this compound improves bioavailability, making it a candidate for PET tracer development .

Preparation Methods

Mechanistic Basis for Para-Selective Cyanation

The methodology reported by for synthesizing 4-fluoro-2-hydroxybenzonitrile (2l) from 3-fluorophenol provides a foundation. Using AlCl₃ and BCl₃ as co-catalysts with methyl thiocyanate (CH₃SCN), the reaction proceeds via thiocyanogen (SCN)⁺ electrophile generation. The hydroxyl group directs cyanation to the para position (C4), yielding 2-hydroxy-4-fluorobenzonitrile in 92% yield.

Extending this to dihydroxy systems requires addressing competitive coordination of Lewis acids to multiple hydroxyl groups. Computational studies suggest that AlCl₃ preferentially coordinates to the most acidic hydroxyl (position 2 in 3-fluoro-1,2-dihydroxybenzene), directing cyanation to C4. Preliminary trials with 3-fluoro-1,2-dimethoxybenzene followed by demethylation could circumvent this issue, though yields remain unreported.

Table 1: Cyanation of Fluorinated Phenols

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-fluorophenol | AlCl₃/BCl₃, CH₃SCN, CH₂Cl₂ | 2-hydroxy-4-fluorobenzonitrile | 92 |

| 3-fluoro-1,2-dimethoxybenzene* | AlCl₃/BCl₃, CH₃SCN | 2,3-dimethoxy-4-fluorobenzonitrile | – |

*Theoretical pathway requiring experimental validation.

Sequential Functionalization Strategies

Hydroxylation of 4-Fluoro-2-hydroxybenzonitrile

Introducing a third hydroxyl group at C3 poses significant challenges due to the nitrile’s deactivating nature. Directed ortho-metalation (DoM) using silyl-protected intermediates shows promise:

-

Protection : Convert the C2 hydroxyl to a tert-butyldimethylsilyl (TBS) ether.

-

Metalation : Treat with LDA (lithium diisopropylamide) at -78°C to deprotonate C3.

-

Oxidation : Quench with MoOPH (oxodiperoxymolybdenum(pyridine)hexamethylphosphoramide) to install hydroxyl.

Table 2: Directed Hydroxylation Optimization

| Protecting Group | Base | Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| TBS | LDA | MoOPH | -78 | 38* |

| Acetyl | n-BuLi | O₂ | -30 | <10 |

*Isolated yield after deprotection with TBAF.

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

Q & A

What are the standard synthetic routes for 4-Fluoro-2,3-dihydroxybenzonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves halogenation and hydroxylation steps. A common approach is fluorination of a dihydroxybenzonitrile precursor using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions. Hydroxyl groups are introduced via hydrolysis of protected intermediates (e.g., methoxy groups deprotected with BBr₃). Key factors affecting yield include temperature control (0–25°C for fluorination) and solvent choice (e.g., DMF for polar intermediates). Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Performance Liquid Chromatography (HPLC) are critical.

- ¹⁹F NMR resolves fluorine positional isomers (δ −110 to −120 ppm for aromatic F).

- HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities (<2% threshold).

Contradictions in hydroxyl group assignment (e.g., overlapping peaks in ¹H NMR) are resolved by 2D techniques (HSQC, HMBC) or derivatization (e.g., acetylation to shift OH signals) .

How does the fluorine substitution in this compound influence its pharmacokinetic properties in drug design?

Basic Research Question

Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The electronegativity of fluorine increases the compound’s lipophilicity (logP ~1.8), improving membrane permeability. In vitro assays (e.g., hepatic microsome stability tests) show a 40–60% reduction in clearance compared to non-fluorinated analogs. The dihydroxy groups enable hydrogen bonding with target proteins, as validated via molecular docking studies .

What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?

Advanced Research Question

Regioselectivity issues arise during fluorination and hydroxylation. Solutions include:

- Directed ortho-metalation : Using directing groups (e.g., trimethylsilyl) to control fluorine placement.

- Protecting group strategies : Temporarily blocking reactive hydroxyls with tert-butyldimethylsilyl (TBS) groups before fluorination.

- Computational modeling : DFT calculations predict electrophilic aromatic substitution sites (e.g., Fukui indices guide reactivity). These methods reduce byproduct formation by >30% .

How can this compound be utilized in designing thermally stable fluorinated polymers?

Advanced Research Question

The compound’s fluorine and nitrile groups enhance polymer backbone rigidity. Experimental protocols include:

- Copolymerization : Radical-initiated reactions with styrene or acrylates, achieving glass transition temperatures (Tg) up to 150°C.

- Thermogravimetric analysis (TGA) : Decomposition temperatures exceed 300°C in nitrogen atmospheres.

- DSC studies : Confirm reduced chain mobility due to hydrogen bonding between hydroxyl groups and adjacent chains .

How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Advanced Research Question

Discrepancies often stem from impurity profiles or assay conditions. Mitigation strategies:

- Batch consistency : Use HPLC-MS to verify purity (>98%) and exclude isomeric contaminants.

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH (7.4) and temperature (37°C).

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers. Contradictory IC₅₀ values are resolved by normalizing against reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.